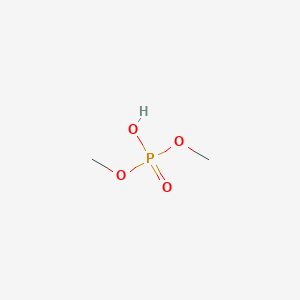

Dimethylhydrogenphosphat

Übersicht

Beschreibung

Palustric acid is an organic compound with the formula C20H30O2. It is classified as a diterpenoid and a resin acid. This compound is an isomer of abietic acid, differing in the location of the double bonds. Palustric acid is a colorless solid that is soluble in polar organic solvents and is known for its role in protecting coniferous trees against insects .

Wissenschaftliche Forschungsanwendungen

Flame Retardant

DMHP is widely used as a flame retardant in textiles, particularly:

- Nylon 6 Fibres : It enhances fire resistance and is often combined with other agents to improve efficacy.

- Cotton Textiles : When used with guanidine and formaldehyde, it imparts both flame and crease resistance .

Chemical Intermediate

DMHP serves as a crucial intermediate in the synthesis of various chemicals:

- Organo-phosphorus Pesticides : It plays a significant role in the production of pesticides by acting as a precursor in chemical reactions .

- Lubricant Additives : Its properties make it suitable for enhancing the performance of lubricants .

Corrosion Inhibitor

In combination with pyrocatechol, DMHP functions as a corrosion inhibitor for metals, particularly steel. This application is vital in industries where metal degradation is a concern .

Stabilizer

DMHP is utilized as a stabilizer in various formulations, such as:

Case Study 1: Flame Retardant Efficacy

A study evaluated the effectiveness of DMHP in enhancing the flame resistance of nylon fibres. The results indicated a significant reduction in flammability when treated with DMHP, confirming its utility in textile applications.

| Treatment | Flammability Rating |

|---|---|

| Untreated Nylon | High |

| DMHP Treated Nylon | Low |

Currently, there are no established regulatory standards specifically governing the use of dimethyl hydrogen phosphate. However, safety guidelines for handling organophosphorus compounds apply due to potential toxicity concerns .

Wirkmechanismus

Target of Action

Dimethyl hydrogen phosphate, also known as dimethyl phosphite, is an organophosphorus compound . It is a reagent for generating other organophosphorus compounds, exploiting the high reactivity of the P-H bond . The primary targets of this compound are therefore other organophosphorus compounds that it helps generate .

Mode of Action

The compound interacts with its targets through a process known as methanolysis . This involves the cleavage of the P-N bond to form O,S-dimethyl hydrogen thiophosphate . This is then hydrolyzed at either the P-O bond to form S-methyl dihydrogen thiophosphate, or the P-S bond to form methyl dihydrogen phosphate .

Biochemical Pathways

The biochemical pathways affected by dimethyl hydrogen phosphate involve the generation of other organophosphorus compounds . The compound’s tautomeric nature made it desirable as a precursor to the G-series compounds . The now obsolete process, which used it as a precursor, was called the DMHP process .

Pharmacokinetics

Given its chemical properties such as its solubility in water , it can be inferred that these properties would influence its bioavailability.

Result of Action

The result of the action of dimethyl hydrogen phosphate is the generation of other organophosphorus compounds . These compounds have various applications, including use in the production of pesticides .

Action Environment

The action of dimethyl hydrogen phosphate is influenced by environmental factors such as temperature and pH . The compound is stable under certain conditions, but it can undergo oxidation when it comes into contact with oxygen . It is more stable in slightly alkaline conditions than in acidic or neutral solutions .

Biochemische Analyse

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dimethyl hydrogen phosphate can change over time due to its stability and degradation. Studies have shown that dimethyl hydrogen phosphate is relatively stable in aqueous solutions at physiological pH but can undergo hydrolysis over time, leading to the formation of methanol and inorganic phosphate . The stability of dimethyl hydrogen phosphate is influenced by factors such as temperature, pH, and concentration. Long-term exposure to dimethyl hydrogen phosphate in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in enzyme activity and gene expression. These temporal effects are important considerations for the use of dimethyl hydrogen phosphate in biochemical research.

Dosage Effects in Animal Models

The effects of dimethyl hydrogen phosphate vary with different dosages in animal models. At low doses, dimethyl hydrogen phosphate may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of dimethyl hydrogen phosphate have been associated with toxic effects, including the inhibition of acetylcholinesterase activity and the induction of oxidative stress . These adverse effects highlight the importance of careful dosage considerations when using dimethyl hydrogen phosphate in experimental studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Palustric acid is biosynthesized from the C20 precursor geranylgeranyl diphosphate. The biosynthesis involves a series of enzymatic reactions that convert the precursor into the final diterpenoid structure .

Industrial Production Methods: Industrial production of palustric acid typically involves extraction from natural sources, such as coniferous trees. The extraction process includes solvent extraction, followed by purification steps to isolate the compound. The resin acids are then separated using techniques like chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Palustrinsäure unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen werden durch verschiedene Reagenzien und Bedingungen erleichtert.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat und Chromtrioxid können verwendet werden, um Palustrinsäure zu oxidieren.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können Palustrinsäure zu ihrem entsprechenden Alkohol reduzieren.

Substitution: Halogenierungsreaktionen können unter bestimmten Bedingungen mit Halogenen wie Chlor oder Brom durchgeführt werden

Hauptsächlich gebildete Produkte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen oxidierte Derivate, reduzierte Alkohole und halogenierte Verbindungen. Diese Produkte haben verschiedene Anwendungen in verschiedenen Bereichen .

Vergleich Mit ähnlichen Verbindungen

Abietic Acid: An isomer of palustric acid with different double bond locations.

Dehydroabietic Acid: Another resin acid with similar properties.

Pimaric Acid: A diterpenoid with a different structure but similar applications.

Isopimaric Acid: Another diterpenoid with comparable uses .

Uniqueness: Palustric acid is unique due to its specific isomeric structure, which imparts distinct chemical properties and biological activities. Its role in plant defense and potential therapeutic applications make it a compound of significant interest in various fields .

Biologische Aktivität

Dimethyl hydrogen phosphate (DMHP) is an organophosphorus compound that has garnered attention due to its biological activity and potential health implications. This article reviews the biological effects of DMHP, focusing on its toxicity, carcinogenic potential, and metabolic pathways based on diverse research findings.

Dimethyl hydrogen phosphate is a colorless liquid with a molecular formula of . It is primarily used in agricultural applications as a pesticide and as an intermediate in chemical synthesis. Understanding its stability and degradation products is crucial for evaluating its biological effects.

Toxicity Studies

Metabolism

DMHP undergoes oxidative demethylation to form monomethyl hydrogen phosphite and methanol, which are then metabolized further. The primary route of elimination is through expired carbon dioxide (44-57%) and urine (28-49%) . The compound's metabolism has been shown to be linear across doses in both rats and mice.

Case Study 1: Long-term Exposure Effects

A long-term study involving the administration of DMHP at varying doses revealed significant pathological changes in the lungs and forestomach of treated rats. The incidence of neoplastic lesions was notably higher in groups receiving 200 mg/kg compared to control groups (0/50 controls vs. 5/50 high-dose males) .

Case Study 2: Genotoxicity Assessment

In vitro studies demonstrated that DMHP caused chromosomal aberrations in cultured cells, suggesting potential risks for genetic damage upon exposure. This raises concerns regarding occupational exposure limits for workers handling this compound .

Data Summary

The following table summarizes key findings from various studies on the biological activity of DMHP:

| Study Type | Findings |

|---|---|

| Acute Toxicity | Clinical signs included lacrimation, respiratory distress; weight loss noted at high doses |

| Chronic Toxicity | Neoplastic lesions observed; significant tumor incidence in lungs at high doses |

| Genotoxicity | Induced sister chromatid exchanges; mutations in mouse cells |

| Metabolism | Primarily eliminated as CO2 and urine; linear metabolism observed |

| Developmental Effects | Limited data; hypospermatogenesis noted at high doses |

Eigenschaften

IUPAC Name |

dimethyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7O4P/c1-5-7(3,4)6-2/h1-2H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKUKTXOBAWVSHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7O4P | |

| Record name | DIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20263 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32586-82-6 (hydrochloride salt) | |

| Record name | Dimethyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000813785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5025150 | |

| Record name | Dimethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Syrupy pale yellow liquid. (NTP, 1992), Liquid | |

| Record name | DIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20263 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphoric acid, dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

342 to 349 °F at 760 mmHg (decomposes) (NTP, 1992) | |

| Record name | DIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20263 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | DIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20263 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) | |

| Record name | DIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20263 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.335 at 77 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | DIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20263 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

813-78-5, 53396-59-1 | |

| Record name | DIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20263 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=813-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000813785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC289396 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl hydrogen phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HI4K2C9UEI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of dimethyl phosphate?

A1: Dimethyl phosphate has the molecular formula C2H7O4P and a molecular weight of 142.06 g/mol.

Q2: Are there any characteristic spectroscopic features of dimethyl phosphate?

A2: Yes, researchers have extensively studied the vibrational spectra of DMP. Infrared (IR) and Raman spectroscopy reveal distinct bands corresponding to specific molecular vibrations. For example, the P=O stretching vibration appears around 1250 cm-1 in the IR spectrum. [] Detailed assignments of IR and Raman bands provide insights into the structure and bonding of DMP. []

Q3: What are the preferred conformations of dimethyl phosphate?

A3: Dimethyl phosphate exhibits conformational flexibility around its O-P bonds. Theoretical studies indicate that the gauche-gauche (g,g) conformation is the most stable form in the absence of metal ions. [, ]

Q4: How do metal ions influence the conformation of dimethyl phosphate?

A4: Metal ions like sodium (Na+) and magnesium (Mg2+) can significantly alter the conformational preferences of DMP. Theoretical studies suggest that the presence of these ions favors a more extended conformation compared to free DMP. [, , ] This interaction is particularly relevant in biological systems where DMP, as a model for the phosphate group in DNA, interacts with metal ions.

Q5: Why is the interaction of DMP with metal ions relevant to biological systems?

A5: DMP serves as a simplified model for the phosphate backbone in nucleic acids like DNA and RNA. [, ] Understanding how DMP interacts with metal cations provides insights into the behavior of these biomolecules. For instance, Mg2+ plays a crucial role in DNA stability and function. Studies indicate that Mg2+ prefers outer-sphere coordination with DMP, while Ca2+ tends to bind directly. []

Q6: How stable is dimethyl phosphate in aqueous solutions?

A6: Dimethyl phosphate exhibits slow hydrolysis under neutral pH conditions. The half-life of DMP hydrolysis at pH 7 and 60 °C is estimated to be 8454 years. [] This highlights the inherent stability of the phosphate diester bond, a crucial feature for its biological roles.

Q7: Can the hydrolysis of dimethyl phosphate be catalyzed?

A7: Yes, certain metal cations can dramatically accelerate the hydrolysis of DMP. Notably, Ce4+ cations at pH 1.8 and 60 °C reduce the half-life of DMP hydrolysis to 22 minutes. [] This finding has implications for understanding the role of metal ions in biological phosphate ester hydrolysis.

Q8: Are there biomimetic models that can catalyze DMP hydrolysis?

A8: Researchers have developed dinuclear metal complexes, such as Fe(III)...Zn(II) complexes, that mimic the active sites of enzymes like purple acid phosphatase (PAP). These complexes exhibit catalytic activity towards DMP hydrolysis, providing valuable insights into the enzymatic mechanisms of phosphate ester cleavage. []

Q9: Does dimethyl phosphate have any applications in organic synthesis?

A9: Yes, DMP derivatives, particularly dimethyl phosphate ionic liquids, have shown promising applications as solvents and catalysts in organic synthesis. For example, they have been successfully employed in Knoevenagel condensation reactions. [] Their unique properties, such as low volatility and high thermal stability, make them attractive alternatives to conventional solvents.

Q10: What is the environmental fate of dimethyl phosphate?

A10: Several studies have investigated the biodegradation of DMP. Certain bacterial species can cleave DMP and utilize it as a sole phosphorus source. [] Understanding the microbial degradation pathways of DMP is crucial for assessing its environmental impact and developing bioremediation strategies.

Q11: Is dimethyl phosphate toxic?

A11: While DMP itself is relatively non-toxic, some of its derivatives, particularly certain organophosphate insecticides, exhibit high toxicity due to their potent cholinesterase inhibition properties. These compounds, such as dichlorvos (2,2-dichlorovinyl dimethyl phosphate), are designed to disrupt the nervous system of insects. [, , , , , , , , ] Therefore, it is crucial to distinguish between the toxicity profiles of DMP and its various derivatives.

Q12: How is computational chemistry used to study dimethyl phosphate?

A12: Computational methods, such as density functional theory (DFT) calculations, play a vital role in understanding the properties and reactivity of DMP. Researchers employ these methods to:

- Investigate conformational preferences and energetics of DMP. [, , ]

- Study interactions with metal ions and water molecules. [, ]

- Explore reaction mechanisms of DMP hydrolysis and catalytic processes. []

- Analyze vibrational spectra and compare them with experimental data. []

- Predict and understand the structure-activity relationships of DMP derivatives. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.